molecular formula C12H13NO3 B1295799 3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 39547-16-5

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B1295799
CAS No.: 39547-16-5
M. Wt: 219.24 g/mol
InChI Key: ZLSZCJIWILJKMR-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound contains a carboxylic acid chain linked to an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 5-position of the indole ring adds to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

3-(5-methoxy-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor is involved in the regulation of glucose and lipid metabolism. The compound acts as a ligand for PPARγ, influencing its activity and thereby modulating the expression of genes involved in metabolic pathways . Additionally, this compound interacts with various enzymes and proteins, contributing to its biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to metabolic regulation. The compound modulates gene expression by activating PPARγ, leading to changes in cellular metabolism and function . In various cell types, including adipocytes and hepatocytes, this compound enhances glucose uptake and lipid metabolism, contributing to improved metabolic health .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with PPARγ. This binding induces conformational changes in the receptor, facilitating its interaction with specific DNA response elements and promoting the transcription of target genes . The compound’s partial agonistic activity towards PPARγ helps mitigate the side effects associated with full agonists, making it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression . These temporal effects highlight the compound’s potential for chronic therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively modulates metabolic pathways without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and alterations in lipid profiles . These findings underscore the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARγ. This interaction influences the expression of genes involved in glucose and lipid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear localization of this compound underscores its role in regulating gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxyindole.

    Alkylation: The indole ring undergoes alkylation with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: The compound serves as a crucial building block in organic synthesis, facilitating the creation of various indole derivatives used in drug development.
  • Precursor for Derivatives: It is utilized as a precursor for synthesizing compounds with enhanced biological activity.

2. Biology:

  • Neuroprotective Properties: Research has indicated that this compound exhibits neuroprotective effects, particularly against oxidative stress-induced neurotoxicity in neuronal cell lines such as SH-SY5Y. It has shown significant potential in mitigating the effects of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antioxidant Activity: The compound possesses antioxidant properties, which help protect cells from damage caused by free radicals.

3. Medicine:

  • Therapeutic Potential: Investigated for its potential therapeutic effects, particularly in treating metabolic disorders through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction may influence glucose and lipid metabolism .
  • Monoamine Oxidase B Inhibition: The compound has been noted for its ability to inhibit monoamine oxidase B, an enzyme associated with neurodegenerative disorders, suggesting its utility in mood regulation and neurochemical modulation.

4. Industry:

  • Pharmaceutical Development: The compound's unique pharmacological profile makes it a candidate for developing new pharmaceuticals targeting metabolic and neurodegenerative disorders.
  • Agrochemicals: Its properties may also extend to applications in agrochemicals, enhancing crop resilience against environmental stressors.

Case Studies

Neuroprotective Studies:
In vitro studies using SH-SY5Y neuronal cells demonstrated that 3-(5-methoxy-1H-indol-3-yl)propanoic acid mitigated H₂O₂-induced oxidative stress. The compound exhibited significant protective effects against cell death caused by oxidative agents, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Binding Affinity Studies:
Binding assays revealed that the compound interacts effectively with cannabinoid receptors (CB1 and CB2), suggesting its potential utility in therapeutic applications targeting mood disorders and pain management. This interaction emphasizes the compound's role in modulating the endocannabinoid system, which is crucial for various physiological processes.

Mechanistic Insights

The primary mechanism of action involves binding to PPARγ, leading to changes in gene transcription related to lipid metabolism and inflammation. This modulation can have significant implications for metabolic disorders. Additionally, the compound enhances blood-brain barrier permeability while maintaining tight junction integrity, which is essential for effective therapeutic delivery to the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group at the 5-position of the indole ring in 3-(5-methoxy-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature contributes to its unique chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

3-(5-Methoxy-1H-indol-3-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities, particularly in neuroprotection and its interactions with the endocannabinoid system. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an indole moiety substituted with a methoxy group. Its molecular formula is C12H13NO3, indicating the presence of an amino acid structure that may facilitate interactions with biological targets.

Interaction with Cannabinoid Receptors

Research indicates that this compound exhibits binding affinity for both CB1 and CB2 cannabinoid receptors. This interaction suggests a potential role in modulating the endocannabinoid system, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control.

Neuroprotective Effects

The compound has demonstrated significant neuroprotective properties across various studies. It has been shown to protect neuronal cells from oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Specifically, it inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotection Protects against neurotoxicity and oxidative stress in neuronal models .
Antioxidant Activity Scavenges free radicals, reducing cellular damage.
MAO-B Inhibition Inhibits MAO-B, potentially reducing symptoms of neurodegenerative diseases.
Cannabinoid Receptor Modulation Binds to CB1 and CB2 receptors, influencing pain and mood regulation.

Case Studies

  • Neuroprotective Studies : In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound mitigated H₂O₂-induced oxidative stress. The compound exhibited significant protective effects against cell death caused by oxidative agents .
  • Binding Affinity Studies : Binding assays revealed that the compound interacts effectively with cannabinoid receptors, suggesting its potential utility in therapeutic applications targeting mood disorders and pain management.

Mechanistic Insights

The primary target for this compound is the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences gene transcription related to lipid metabolism and inflammation, which could have implications for metabolic disorders as well.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for translating these findings into practical applications.

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZCJIWILJKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960156
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39547-16-5
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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